3-Cyclohexylpyrrolidin-2-one

Übersicht

Beschreibung

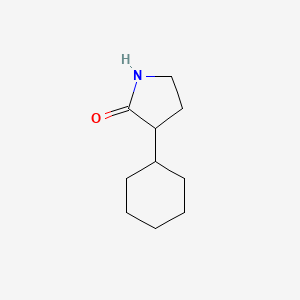

3-Cyclohexylpyrrolidin-2-one, also known as CHp or CHP, is a cyclic amide. It has a molecular weight of 167.25 and is typically found in powder form .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as 3-Cyclohexylpyrrolidin-2-one, involves a domino process. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of 3-Cyclohexylpyrrolidin-2-one is represented by the InChI code1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) . The InChI key is AJMIHOJVLPTIEL-UHFFFAOYSA-N . Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions. This includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

3-Cyclohexylpyrrolidin-2-one is a powder with a molecular weight of 167.25 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Pyrrolidin-2-one derivatives, including 3-Cyclohexylpyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications, as recreational drugs, or in entheogenic rituals.

Production of Unusual β-Amino Acids

Pyrrolidin-2-ones are used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids have potential applications in the development of new drugs and therapies.

Antioxidant Activity

Pyrrolidine alkaloids, which include 3-Cyclohexylpyrrolidin-2-one, have been shown to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

Pyrrolidine alkaloids also exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

Pyrrolidine alkaloids have shown anticancer activity . They could be used in the development of new cancer therapies.

Neuropharmacological Activities

Pyrrolidine alkaloids have been shown to possess neuropharmacological activities . This suggests that they could be used in the treatment of various neurological disorders.

Organ Protective Properties

Pyrrolidine alkaloids have been shown to have organ protective properties . This suggests that they could be used in the development of drugs that protect organs from damage.

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring, which is a part of 3-Cyclohexylpyrrolidin-2-one, is a significant feature due to the stereogenicity of carbons. Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the development of new pyrrolidine compounds with different biological profiles.

Wirkmechanismus

Target of Action

Pyrrolidin-2-ones, a class of compounds to which 3-cyclohexylpyrrolidin-2-one belongs, are known to interact with various biological targets due to their versatile structure .

Mode of Action

It’s known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Biochemical Pathways

Pyrrolidin-2-ones are known to be involved in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Pharmacokinetics

The pyrrolidine ring, a key structural component of 3-cyclohexylpyrrolidin-2-one, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Pyrrolidin-2-ones are known to exhibit diverse biological activities, suggesting that 3-cyclohexylpyrrolidin-2-one may also have significant biological effects .

Action Environment

It’s known that the stability and efficacy of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

3-cyclohexylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMIHOJVLPTIEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727446 | |

| Record name | 3-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911721-88-5 | |

| Record name | 3-Cyclohexylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)